2-[2,2-Bis(phenylsulfanyl)ethyl]furan
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Overview
Description
2-(2,2-Bis(phenylthio)ethyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. The compound 2-(2,2-Bis(phenylthio)ethyl)furan is notable for its unique structure, which includes two phenylthio groups attached to an ethyl chain that is connected to the furan ring. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis(phenylthio)ethyl)furan typically involves the introduction of phenylthio groups to an ethyl chain followed by the attachment of this chain to a furan ring. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the Suzuki–Miyaura cross-coupling reaction can be employed, where a bromo-substituted furan reacts with phenylthio-substituted boronic acids under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 2-(2,2-Bis(phenylthio)ethyl)furan may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving consistent and reproducible results on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Bis(phenylthio)ethyl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phenylthio groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives. The specific products depend on the nature of the reagents and the reaction conditions used .
Scientific Research Applications
2-(2,2-Bis(phenylthio)ethyl)furan has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, 2-(2,2-Bis(phenylthio)ethyl)furan is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry: In industrial applications, 2-(2,2-Bis(phenylthio)ethyl)furan is used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,2-Bis(phenylthio)ethyl)furan involves its interaction with molecular targets and pathways within biological systems. The phenylthio groups and the furan ring can participate in various biochemical interactions, such as binding to enzymes or receptors. These interactions can modulate the activity of specific proteins, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with two methyl groups attached to the furan ring. It is used as a biofuel and in the synthesis of fine chemicals.
2-Furylmethylthioacetate: A compound with a similar thioether functional group, used in flavor and fragrance industries.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups, used as a monomer in the production of bio-based polymers.
Uniqueness
2-(2,2-Bis(phenylthio)ethyl)furan is unique due to the presence of two phenylthio groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other furan derivatives and allows for specific applications in synthetic chemistry and biological research. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for various scientific and industrial purposes .
Properties
CAS No. |
189766-44-7 |
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Molecular Formula |
C18H16OS2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-[2,2-bis(phenylsulfanyl)ethyl]furan |
InChI |
InChI=1S/C18H16OS2/c1-3-9-16(10-4-1)20-18(14-15-8-7-13-19-15)21-17-11-5-2-6-12-17/h1-13,18H,14H2 |
InChI Key |
JSHPJPOVWZGZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CC2=CC=CO2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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